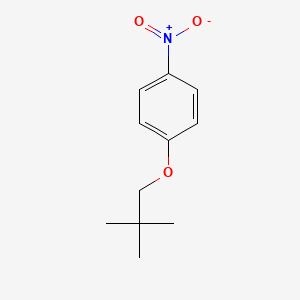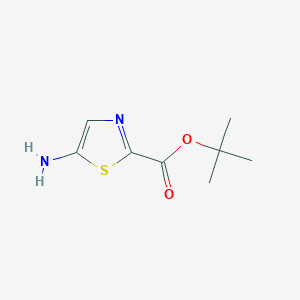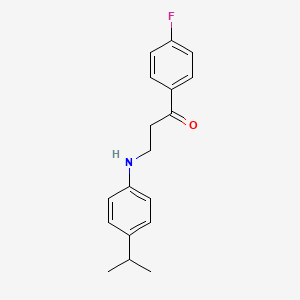
1-(Neopentyloxy)-4-nitrobenzene
説明
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability. Techniques such as thermal analysis, spectroscopy, and chromatography can be used .科学的研究の応用
Nanotechnology
1-(Neopentyloxy)-4-nitrobenzene: may play a role in the synthesis of novel nanostructured materials. These materials can be engineered to have specific properties such as high strength, unique electrical conductivity, or special optical behaviors. In nanotechnology, this compound could be used to modify the surface properties of nanoparticles, enhancing their interaction with other substances or their stability in various environments .
Photonics
In the field of photonics, 1-(Neopentyloxy)-4-nitrobenzene could be utilized in the development of new photonic materials that interact with light in innovative ways. These materials can be applied in devices such as lasers, LEDs, and optical sensors. The compound’s properties might influence the absorption and emission spectra of these materials, making it valuable for creating components with specific light wavelengths .
Energy Conversion
This compound could be involved in research for improving energy conversion devices like solar cells and fuel cells. Its chemical structure might be beneficial in developing components that facilitate better electron transfer or enhance the overall efficiency of these devices. For instance, it could be part of a novel coating or additive that increases the power conversion efficiency of dye-sensitized solar cells .
Chemical Sensing
1-(Neopentyloxy)-4-nitrobenzene: might be used in the creation of sensitive chemical sensors. These sensors could detect environmental pollutants or hazardous substances with high precision. The compound’s reactivity with specific chemicals could be harnessed to produce a measurable signal when the target molecule is present .
Biomedical Technology
In biomedical research, this compound could contribute to the design of new drug delivery systems or diagnostic tools. Its molecular structure might be key in creating nanoparticles that can carry therapeutic agents to specific sites in the body or be used in imaging techniques to visualize biological processes .
Environmental Remediation
Finally, 1-(Neopentyloxy)-4-nitrobenzene may be useful in environmental remediation efforts. It could be part of catalysts or adsorbents designed to remove pollutants from water or air. The compound’s ability to interact with various contaminants might make it effective in breaking down or capturing harmful substances, thus helping to clean up the environment .
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(2,2-dimethylpropoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOUOBFZAWXHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Neopentyloxy)-4-nitrobenzene | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2362129.png)

![2-amino-3-[(4-ethylphenyl)carbonyl]-N-(2-methylphenyl)indolizine-1-carboxamide](/img/structure/B2362133.png)
![6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2362135.png)
![5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2362138.png)




![Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2362146.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2362147.png)
![Methyl 2-[4-(but-2-ynamido)phenyl]acetate](/img/structure/B2362149.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile](/img/structure/B2362150.png)